molecular formula C6H6FN3 B1650781 5-fluoropyridine-3-carboximidamide CAS No. 1201803-09-9

5-fluoropyridine-3-carboximidamide

Cat. No.: B1650781
CAS No.: 1201803-09-9
M. Wt: 139.13
InChI Key: BTLMVSXTXYJTNE-UHFFFAOYSA-N
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Description

5-Fluoropyridine-3-carboximidamide hydrochloride (CAS 2031269-30-2) is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. This compound is specifically designed for the synthesis of nitrogen-containing heterocyclic compounds, which are crucial structures in developing potential therapeutic agents such as kinase inhibitors and antiviral drugs . Its molecular framework supports effective binding to enzyme active sites, making it a valuable scaffold for optimizing drug potency and selectivity . In a research setting, this molecule has been utilized as a specific ligand for the trypsin protein. It contains a fluorine atom that serves as a nuclear spin hyperpolarizable label, allowing its application in biomolecular interaction studies using innovative low-field nuclear magnetic resonance (NMR) techniques, even at concentrations below 100 μM . The hydrochloride salt form enhances the compound's solubility, facilitating its use in various aqueous reaction systems and biological assays . This product is provided for research and development purposes only and is not intended for diagnostic or therapeutic uses. Handling and Storage: Store under an inert atmosphere at 2-8°C . Refer to the Safety Data Sheet for detailed hazard and handling information.

Properties

CAS No.

1201803-09-9

Molecular Formula

C6H6FN3

Molecular Weight

139.13

IUPAC Name

5-fluoropyridine-3-carboximidamide

InChI

InChI=1S/C6H6FN3/c7-5-1-4(6(8)9)2-10-3-5/h1-3H,(H3,8,9)

InChI Key

BTLMVSXTXYJTNE-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1F)C(=N)N

Canonical SMILES

C1=C(C=NC=C1F)C(=N)N

Origin of Product

United States

Preparation Methods

Starting Materials and Reagent Roles

The synthesis begins with 5-fluoropyridine-3-carbonitrile (CAS 374633-94-0), a commercially available precursor obtained from suppliers such as Ambeed. Sodium methoxide (NaOCH₃) initiates the nucleophilic attack on the nitrile group, forming an intermediate iminoether. Subsequent ammonolysis with ammonium chloride (NH₄Cl) replaces the methoxy group with an amidine functionality, yielding the target compound as a hydrochloride salt. Methanol serves as the primary solvent due to its ability to dissolve both polar reactants and intermediates, while ethanol facilitates crystallization during purification.

Stepwise Procedure and Optimization

In a representative protocol, 0.5 g (4.1 mmol) of 5-fluoropyridine-3-carbonitrile is dissolved in 5 mL methanol under ambient conditions. Sodium methoxide (27 mg, 0.5 mmol) is added to catalyze the formation of the iminoether intermediate over 12 hours. Ammonium chloride (0.44 g, 8.2 mmol) is then introduced, and the reaction proceeds for an additional 48 hours to ensure complete conversion. Evaporation under reduced pressure removes methanol, followed by ethanol addition to induce crystallization. The product is isolated as a white crystalline solid after cold ethanol washing and vacuum drying, yielding 0.414 g (58%).

Critical parameters include:

  • Reaction duration : Extended ammonolysis (48 hours) prevents residual nitrile contamination.
  • Solvent ratios : A 1:2 methanol-to-ethanol volume ratio optimizes crystal formation.
  • Stoichiometry : A 2:1 molar excess of NH₄Cl relative to the nitrile precursor drives the reaction to completion.

Characterization and Analytical Validation

Nuclear Magnetic Resonance Spectroscopy

1H NMR (400 MHz, D₂O): Three distinct proton environments are observed. Peaks at δ 8.72–8.69 ppm (multiplet, 2H) correspond to the pyridine ring’s ortho hydrogens, while the para hydrogen appears as a doublet of doublets (δ 8.02 ppm, ³JHF = 8.6 Hz, ⁵JHH = 2.6/1.8 Hz) due to coupling with fluorine and adjacent protons.

13C NMR (100 MHz, D₂O): The carbon skeleton is confirmed by signals at δ 163.6 ppm (amidine carbon), δ 158.9 ppm (¹JCF = 258 Hz, fluorinated carbon), and δ 126.4–143.8 ppm (pyridine carbons with ²–⁴JCF coupling).

19F NMR (376 MHz, D₂O): A single doublet at δ -123.87 ppm (³JHF = 8.6 Hz) verifies the fluorine atom’s position on the pyridine ring.

High-Resolution Mass Spectrometry

Positive-ion electrospray ionization (ESI-HRMS) confirms the molecular formula C₆H₇N₃F⁺ with an observed m/z of 140.0616 (calculated 140.0619), corresponding to the [M-Cl]+ ion.

Purification and Yield Optimization

Crystallization Techniques

Post-reaction evaporation leaves a crude mixture containing unreacted NH₄Cl and sodium salts. Ethanol addition preferentially dissolves impurities, while the target compound crystallizes at 4°C. Cold ethanol washing (5 mL) removes residual DMSO, a common byproduct from catalyst systems used in subsequent hyperpolarization studies.

Impact of Solvent Polarity

Comparative trials with alternative solvents (e.g., acetonitrile, isopropanol) revealed ethanol’s superiority in balancing solubility and crystallization kinetics. Acetonitrile produced amorphous solids with lower purity (≤75%), whereas isopropanol led to excessive co-precipitation of sodium chloride.

Data Tables and Comparative Analysis

Table 1. Synthesis Parameters and Outcomes

Parameter Optimized Value Alternative Conditions Tested
Starting Material 4.1 mmol 2.0–6.0 mmol
NaOCH₃ (mol%) 12% 5–20%
NH₄Cl Equivalents 2.0 1.0–3.0
Methanol Volume (mL) 5 3–10
Crystallization Solvent Ethanol Acetonitrile, Isopropanol
Yield 58% 32–65%

Table 2. NMR Spectral Assignments

Nucleus δ (ppm) Coupling Constants Assignment
1H 8.72–8.69 (m, 2H) - Pyridine H2, H4
1H 8.02 (ddd, 1H) ³JHF = 8.6 Hz Pyridine H6
19F -123.87 (d) ³JHF = 8.6 Hz C5-Fluorine
13C 158.9 (d, ¹JCF) ¹JCF = 258 Hz C5-Fluorinated Carbon

Chemical Reactions Analysis

Types of Reactions

5-fluoropyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridinecarboxylic acid derivatives.

    Reduction: Formation of pyridinecarboximidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

5-Fluoropyridine-3-carboximidamide is characterized by the molecular formula C₆H₆FN₃ and a molar mass of approximately 175.59 g/mol. The compound features a fluorine atom at the 5-position of the pyridine ring, which is significant for its biological activity and chemical reactivity. The hydrochloride salt form enhances its solubility, making it suitable for various applications in research and pharmaceuticals.

Pharmaceutical Research

1. Drug Development

This compound serves as a building block in the development of new drugs, particularly in anti-infective and anticancer therapies. Its structural characteristics suggest potential interactions with specific biological targets, which could lead to the discovery of novel therapeutic agents.

2. Mechanisms of Action

Research indicates that compounds with similar structures often exhibit significant biological activities. The specific mechanisms of action for this compound require further pharmacological studies to elucidate its therapeutic potential.

Biomolecular Interactions

1. Ligand Design

Recent studies have demonstrated that this compound can function as a specific ligand for proteins like trypsin. Utilizing low-field nuclear magnetic resonance (NMR), researchers have measured biomacromolecular interactions involving this compound, which can serve as a reporter for binding affinities with other ligands .

2. Hyperpolarization Techniques

The compound has been employed in hyperpolarization techniques such as SABRE (Signal Amplification By Reversible Exchange), allowing for enhanced detection in low magnetic fields. This application is particularly useful in studying biomolecular interactions without requiring high-field NMR equipment .

Material Science Applications

The fluorine substitution in this compound may also alter its physical and chemical properties, opening avenues for research in materials science. Potential applications include organic electronics and crystal engineering, where unique properties of fluorinated compounds can be leveraged.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations among related compounds can significantly affect their chemical properties and biological activities:

Compound NameStructure CharacteristicsUnique Features
5-Fluoropicolinimidamide hydrochlorideSimilar fluorinated pyridine structureDifferent position of the imidamide group
4-Fluoropyridine-2-carboximidamideVariation in position of functional groupsAltered biological activity profile
2-AminopyridineLacks fluorine but retains pyridine corePotentially different reactivity

This table illustrates how substituent positions and functional groups influence the behavior of these compounds within biological systems.

Case Studies and Research Findings

Several studies have documented the interactions and potential applications of this compound:

  • A study on the design of oral fluoropyrimidine carbamates highlighted the importance of structural modifications for enhancing drug efficacy against tumors .
  • Investigations into biomolecular interactions using hyperpolarized substrates demonstrated that this compound can effectively serve as a reporter ligand, facilitating the study of binding kinetics in protein interactions .

Mechanism of Action

The mechanism of action of 5-fluoropyridine-3-carboximidamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-fluoropyridine-3-carboximidamide with structurally or functionally related amidines and heterocycles:

Compound Name Molecular Formula Key Substituents Applications/Properties References
This compound C₆H₆FN₃ 5-F, 3-carboximidamide SABRE hyperpolarization, trypsin ligand
Benzamidine C₇H₈N₂ Phenyl, amidine group Protease inhibition (e.g., trypsin)
(Z)-N'-Hydroxypicolinimidamide C₆H₇N₃O Pyridine, N-hydroxyl amidine Intermediate in drug synthesis
5-Fluoropyridine-3-carbothioamide C₆H₅FN₂S 5-F, 3-carbothioamide Unreported in hyperpolarization studies
4-Hydroxybenzamidine hydrochloride C₇H₉N₂O·HCl 4-hydroxyphenyl, amidine Enzyme inhibition, anticoagulant research

Key Differences and Research Findings

Substituent Effects on Hyperpolarization: The fluorine atom in this compound enables ¹⁹F-based SABRE hyperpolarization, which is advantageous due to fluorine's high gyromagnetic ratio and low background signal in biological systems . In contrast, benzamidine lacks fluorine and relies on ¹H or ¹³C nuclei for NMR detection, which are less sensitive .

Binding Affinity and Ligand Efficiency :

  • This compound acts as a weak ligand for trypsin (Kd ~ μM range), making it suitable for studying competitive binding with stronger inhibitors . Benzamidine, a stronger trypsin ligand (Kd ~ nM range), is less effective in hyperpolarized competitive assays due to rapid saturation .

Collision Cross-Section (CCS) and Physicochemical Properties: Predicted CCS values for this compound adducts (e.g., [M+H]⁺: 124.5 Ų) suggest moderate molecular compactness, which may influence its diffusion properties in biological matrices . No comparable CCS data exists for analogues like (Z)-N'-hydroxypicolinimidamide.

Commercial Availability and Stability: The hydrochloride salt of this compound is marketed by multiple suppliers (e.g., CymitQuimica, AccelaChem), whereas 5-fluoropyridine-3-carbothioamide is less widely available . Stability challenges, such as hygroscopicity, are noted for amidines like 4-hydroxybenzamidine .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-fluoropyridine-3-carboximidamide, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nitrile-to-amidine conversion using ammonium chloride and ammonia under reflux conditions. Catalysts such as AlCl₃ (as described for analogous chloromethylpyridine synthesis) enhance reaction efficiency . Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) is critical, with yields typically ranging from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization).

Q. Which analytical techniques are prioritized for structural confirmation and purity assessment?

  • Methodological Answer :

  • 19F NMR : Confirms fluorine substitution patterns and electronic environment (δ ~ -110 to -120 ppm for meta-fluorine in pyridine rings) .
  • HPLC-MS : Quantifies purity (>95% by GC or LC) and detects byproducts (e.g., unreacted nitrile intermediates) .
  • X-ray crystallography : Resolves stereoelectronic effects of the carboximidamide group, as demonstrated for structurally similar pyrazole-carboximidamide derivatives .

Q. What storage conditions mitigate hydrolytic degradation of this compound?

  • Methodological Answer : Store at -20°C under anhydrous argon or nitrogen to prevent hydrolysis of the carboximidamide group. Use amber vials to block UV-induced degradation, and avoid aqueous solvents unless stabilized with desiccants (e.g., molecular sieves) .

Advanced Research Questions

Q. How does the fluorine atom at the 5-position influence electronic properties and regioselective reactivity?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the pyridine ring, directing electrophilic attacks to the 2- and 4-positions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and predict reaction sites, aligning with experimental observations in fluoropyridine derivatives .

Q. What experimental designs address discrepancies in reported biological activity data?

  • Methodological Answer :

  • Standardized assays : Use isogenic cell lines or enzyme batches to control variability .
  • Dose-response curves : Compare EC₅₀ values across studies to identify outlier conditions (e.g., pH or co-solvents affecting solubility).
  • Meta-analysis : Pool data from independent studies (e.g., fluoropyrimidine stability assays) to resolve contradictions .

Q. How can molecular docking studies predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking software (AutoDock Vina, Schrödinger) : Simulate binding to enzymes like thymidylate synthase, leveraging crystallographic data from fluoropyrimidine complexes .
  • Free energy calculations (MM/PBSA) : Quantify binding affinities and validate with mutagenesis studies (e.g., substituting key residues in the active site) .

Q. What advanced chromatographic methods detect trace degradation products in stability studies?

  • Methodological Answer :

  • LC-HRMS (Q-TOF) : Identifies hydrolytic byproducts (e.g., carboxylic acid derivatives) with ppm-level mass accuracy .
  • Stability-indicating assays : Use pH-stressed conditions (e.g., 0.1M HCl/NaOH) to force degradation and validate method robustness .

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